Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate
Description
Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate is a fluorinated pyridine derivative characterized by a methyl ester group at position 4, an amino group at position 2, a chlorine atom at position 3, and a trifluoromethyl (-CF₃) substituent at position 3. This compound is of interest in agrochemical research due to its structural features, which are associated with herbicidal activity . Notably, trifluoromethyl groups are known to enhance biological activity and metabolic stability in pesticides . The compound has been cataloged under multiple identifiers, including Ref: 10-F773814, and is listed as discontinued in commercial availability, suggesting specialized or historical use in research contexts .
Properties
IUPAC Name |
methyl 2-amino-3-chloro-5-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-16-7(15)4-3(8(10,11)12)2-14-6(13)5(4)9/h2H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKXDAIYMLBLIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1C(F)(F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate typically involves the reaction of 2-amino-3-chloro-5-(trifluoromethyl)pyridine with methyl chloroformate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed products .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate serves as a crucial intermediate in the development of pharmaceuticals. Its derivatives have shown promising activities against various pathogens, including multidrug-resistant strains of bacteria. For instance, research indicates that derivatives of this compound exhibit potent inhibitory effects on the growth of Staphylococcus aureus, often surpassing standard treatments like vancomycin .
Case Study: Antibacterial Activity
- Objective: Evaluate the efficacy of derivatives against MDRSA.
- Findings: N-acylated amides derived from this compound demonstrated significant antibacterial activity, indicating potential for new therapeutic agents.
Agrochemicals
In agriculture, this compound is utilized in the synthesis of herbicides and fungicides. It acts as an intermediate in the production of fluazinam, a widely used fungicide known for its effectiveness against various fungal pathogens.
Application Table: Agrochemical Synthesis
| Compound | Application | Role |
|---|---|---|
| Fluazinam | Fungicide | Active ingredient |
| Various derivatives | Herbicides | Intermediate in synthesis |
Synthetic Organic Chemistry
This compound is a versatile building block in organic synthesis. It participates in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for constructing more complex organic molecules.
Reactions Overview
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as ammonia or amines.
- Coupling Reactions: It can be involved in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This property is crucial for its biological activities, as it can interact with intracellular targets .
Comparison with Similar Compounds
Key Observations :
- Amino vs.
- Trifluoromethyl vs. Thiophenyl : The electron-withdrawing -CF₃ group increases stability and resistance to metabolic degradation compared to sulfur-containing substituents like 3-methylthiophenyl .
Herbicidal Activity Comparison
Evidence from a 2012 Molecules study highlights the herbicidal activity of pyridine derivatives against rape (Brassica napus) and barnyard grass (Echinochloa crus-galli) .
Mechanistic Insights :
- The amino and chloro substituents in the target compound likely synergize to disrupt auxin signaling in broadleaf plants (e.g., rape), while monocots (e.g., barnyard grass) remain less affected due to differences in receptor binding .
- Trifluoromethyl groups contribute to prolonged soil persistence, a trait shared with dichloro analogues but absent in thiophenyl or carboxylic acid derivatives .
Biological Activity
Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate (CAS Number: 1171919-10-0) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆ClF₃N₂O₂ |
| Molecular Weight | 254.6 g/mol |
| Melting Point | 131–132 °C |
| Hazard Classification | Irritant |
The biological activity of this compound is largely attributed to its structural components, particularly the presence of the chloro and trifluoromethyl groups. These substituents enhance its binding affinity to various biological targets, including enzymes and receptors, thereby modulating their activity. The compound has been noted for its potential interactions with metabolic pathways, which could lead to various therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showcasing significant inhibitory effects. For instance, studies have reported minimum inhibitory concentration (MIC) values that indicate its potential as an antimicrobial agent.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| U937 (monocytic) | 16.23 ± 0.81 |
| B16-F10 (melanoma) | 47.73 ± 2.39 |
| THP-1 (monocytic) | 34.58 ± 1.73 |
These results suggest that this compound could be a promising candidate for further development as an anticancer drug.
Anti-inflammatory and Analgesic Properties
In addition to its antimicrobial and antitumor activities, this compound has shown potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit inflammatory pathways, although further research is required to elucidate the specific mechanisms involved.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated a significant zone of inhibition compared to standard antibiotics.
- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxicity of this compound on human cancer cell lines. The findings indicated that it possesses a potent cytotoxic profile, particularly against leukemia and melanoma cell lines.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-3-chloro-5-(trifluoromethyl)isonicotinate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification of the parent pyridine derivative. For example, analogous procedures to those used for dispirophosphazenes (e.g., THF solvent, triethylamine as a base, and column chromatography for purification) can be adapted . Optimization strategies include:
- Stoichiometric balance : Maintaining a 1:1 molar ratio of reactants to minimize side products.
- Reaction monitoring : Thin-layer chromatography (TLC) to track progress over 48–72 hours.
- Purification : Gradient elution in column chromatography to isolate the esterified product.
Yield improvements may require inert atmosphere conditions or controlled temperature (e.g., 0–25°C).
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substitution patterns and ester group presence.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) under reverse-phase conditions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 284.03 for the methyl ester derivative) .
- X-ray Crystallography : For unambiguous structural confirmation, though this requires high-purity crystals (refer to supplementary protocols in crystallography studies) .
Q. How should researchers address stability challenges during storage and handling of this compound?
- Methodological Answer : Stability is influenced by hygroscopicity and thermal sensitivity. Best practices include:
- Storage : Sealed containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the ester group.
- Handling : Use of anhydrous solvents and gloveboxes for moisture-sensitive reactions .
- Decomposition Monitoring : Periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid forms).
Advanced Research Questions
Q. What strategies can be employed to elucidate the role of the trifluoromethyl group in modulating the compound’s reactivity and bioactivity?
- Methodological Answer : Comparative studies with non-fluorinated analogs are key:
- Computational Modeling : Density Functional Theory (DFT) to assess electronic effects (e.g., electron-withdrawing CF on aromatic ring polarization) .
- Kinetic Studies : Monitor reaction rates in nucleophilic substitution to evaluate CF-induced deactivation.
- Biological Assays : In vitro cytotoxicity screens (e.g., MTT assays) to compare anti-tumor activity with parent pyridine derivatives .
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives in potential anti-tumor applications?
- Methodological Answer : SAR studies require systematic structural modifications:
- Derivative Synthesis : Introduce substituents at the 2-amino or methyl ester positions (e.g., alkylation, acylation).
- In Vitro Screening : Dose-response assays against cancer cell lines (e.g., HeLa, MCF-7) to identify potency trends.
- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina .
Q. What methodologies are effective in resolving conflicting data on physicochemical properties (e.g., melting point discrepancies) across studies?
- Methodological Answer : Cross-validation protocols are essential:
- Purity Reassessment : Use DSC (Differential Scanning Calorimetry) for precise melting point determination, as impurities can depress values by 2–5°C .
- Inter-Laboratory Collaboration : Harmonize analytical conditions (e.g., heating rate: 1°C/min).
- Crystallographic Analysis : Compare unit cell parameters with literature data to confirm polymorphic forms .
Q. How can researchers optimize the regioselectivity of reactions involving this compound in complex syntheses?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Directing Groups : Utilize the 2-amino group as a directing agent in electrophilic substitutions.
- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective functionalization at the 5-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce steric hindrance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
